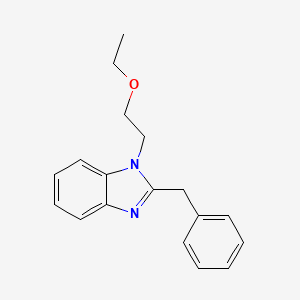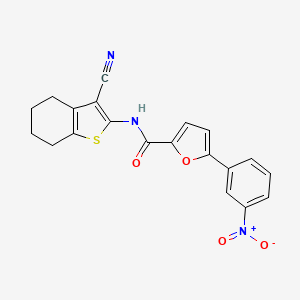![molecular formula C16H15N5OS B4085474 N-(2-methylphenyl)-2-{[5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4085474.png)
N-(2-methylphenyl)-2-{[5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide
Übersicht
Beschreibung
N-(2-methylphenyl)-2-{[5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. This compound belongs to the class of thioacetamide derivatives, and it has been shown to have significant biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of N-(2-methylphenyl)-2-{[5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide is not fully understood. However, it has been suggested that this compound may exert its anticancer activity by inducing apoptosis (programmed cell death) in cancer cells. Additionally, this compound has been shown to inhibit the activity of various enzymes involved in inflammation, which may contribute to its anti-inflammatory effects.
Biochemical and Physiological Effects:
N-(2-methylphenyl)-2-{[5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide has been shown to have significant biochemical and physiological effects. This compound has been shown to exhibit potent antioxidant activity, which may contribute to its potential therapeutic properties. Additionally, this compound has been shown to inhibit the activity of various enzymes involved in inflammation, which may contribute to its anti-inflammatory effects.
Vorteile Und Einschränkungen Für Laborexperimente
N-(2-methylphenyl)-2-{[5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide has several advantages for lab experiments. This compound is relatively easy to synthesize and is readily available for research purposes. Additionally, this compound has been shown to exhibit potent anticancer and anti-inflammatory activity, making it a promising candidate for further research.
However, there are also limitations to the use of N-(2-methylphenyl)-2-{[5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide in lab experiments. This compound has not yet been extensively studied in vivo, and its potential toxicity and side effects are not fully understood. Additionally, the mechanism of action of this compound is not fully understood, which may limit its potential therapeutic applications.
Zukünftige Richtungen
There are several future directions for research involving N-(2-methylphenyl)-2-{[5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide. One potential direction is to further investigate the mechanism of action of this compound, which may lead to the development of more effective therapeutic applications. Additionally, further research is needed to fully understand the potential toxicity and side effects of this compound. Finally, studies are needed to investigate the potential use of this compound in combination with other therapeutic agents for the treatment of cancer and inflammatory diseases.
In conclusion, N-(2-methylphenyl)-2-{[5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide is a promising compound for scientific research due to its potential therapeutic properties. While there are still limitations to its use in lab experiments, further research in this area may lead to the development of more effective therapeutic applications.
Wissenschaftliche Forschungsanwendungen
N-(2-methylphenyl)-2-{[5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide has been the subject of various scientific studies due to its potential therapeutic properties. This compound has been shown to exhibit significant anticancer activity against various cancer cell lines, including breast cancer, lung cancer, and liver cancer. Additionally, this compound has shown potential as an anti-inflammatory agent and has been studied for its potential use in the treatment of inflammatory diseases such as rheumatoid arthritis.
Eigenschaften
IUPAC Name |
N-(2-methylphenyl)-2-[(5-pyridin-4-yl-1H-1,2,4-triazol-3-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N5OS/c1-11-4-2-3-5-13(11)18-14(22)10-23-16-19-15(20-21-16)12-6-8-17-9-7-12/h2-9H,10H2,1H3,(H,18,22)(H,19,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNZYBGZAWFHABU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)CSC2=NNC(=N2)C3=CC=NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methylphenyl)-2-{[5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[(1,5-dimethyl-1H-pyrazol-3-yl)methyl]-2-(2-phenylethyl)-1,3-benzoxazole-5-carboxamide](/img/structure/B4085391.png)



![6-amino-4-(3-bromo-4-hydroxy-5-methoxyphenyl)-3-(2-chlorophenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B4085422.png)
![6-[(4-phenyl-3,6-dihydro-1(2H)-pyridinyl)carbonyl]-3-cyclohexene-1-carboxylic acid](/img/structure/B4085423.png)
![2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(2-hydroxy-2-phenylethyl)acetamide](/img/structure/B4085426.png)
![2-{[2-(4-methoxyphenyl)ethyl]amino}-7-(2-thienyl)-7,8-dihydro-5(6H)-quinazolinone](/img/structure/B4085437.png)
![ethyl 4-({[(5-{1-[(4-chlorobenzoyl)amino]-2-methylpropyl}-4-methyl-4H-1,2,4-triazol-3-yl)thio]acetyl}amino)benzoate](/img/structure/B4085448.png)
![N-(4-{[(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)amino]carbonyl}phenyl)-2-furamide](/img/structure/B4085466.png)
![2,3-bis(4-methoxyphenyl)-2-azaspiro[3.5]nonan-1-one](/img/structure/B4085471.png)
![N-(2-ethyl-6-methylphenyl)-2-{[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}acetamide](/img/structure/B4085476.png)
![2-[(2,6-dichlorobenzyl)thio]-5-[(4-methoxybenzyl)thio]-1,3,4-thiadiazole](/img/structure/B4085477.png)
